(E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethylxanthine
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Overview
Description
(E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethylxanthine is a synthetic compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system. This particular compound is characterized by the presence of a chloro-fluorostyryl group attached to the xanthine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,3-diethylxanthine.
Styryl Group Introduction: The styryl group is introduced through a Heck reaction, where 1,3-diethylxanthine is reacted with 3-chloro-4-fluorostyrene in the presence of a palladium catalyst and a base such as triethylamine.
Purification: The product is purified using column chromatography to obtain the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced xanthine derivatives.
Substitution: Formation of substituted xanthine derivatives with new functional groups.
Scientific Research Applications
(E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethylxanthine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulating effects on the central nervous system.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative used to improve blood flow in patients with circulation problems.
Uniqueness
(E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethylxanthine is unique due to the presence of the chloro-fluorostyryl group, which imparts distinct chemical and biological properties compared to other xanthine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
155271-97-9 |
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Molecular Formula |
C17H16ClFN4O2 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
8-[(E)-2-(3-chloro-4-fluorophenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H16ClFN4O2/c1-3-22-15-14(16(24)23(4-2)17(22)25)20-13(21-15)8-6-10-5-7-12(19)11(18)9-10/h5-9H,3-4H2,1-2H3,(H,20,21)/b8-6+ |
InChI Key |
QIQZNWOUFZOWMT-SOFGYWHQSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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